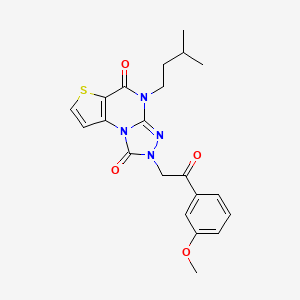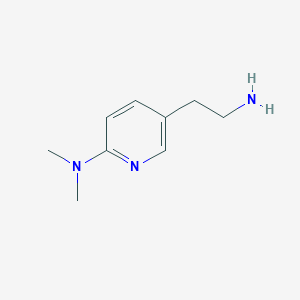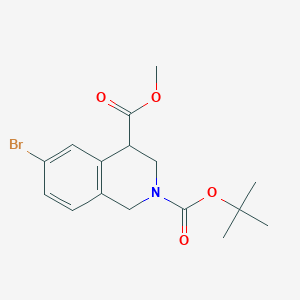
4-Ethyl-5-(4-methylphenyl)thiophene-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Ethyl-5-(4-methylphenyl)thiophene-2-carboxylic acid, also known as EMPA, is a common organic compound used in a variety of scientific research applications. EMPA is a member of the thiophene family of compounds, which are characterized by their sulfur-containing rings. EMPA is a versatile compound that can be used in a variety of synthetic reactions, as well as in a number of biochemical and physiological studies.
Scientific Research Applications
Synthesis and Biological Activity
4-Ethyl-5-(4-methylphenyl)thiophene-2-carboxylic acid belongs to a class of thiophene derivatives known for their significant presence in both natural and synthetic compounds with a wide range of bioactivities. These thiophene derivatives are crucial in medicinal chemistry due to their antimicrobial, anticancer, antiparasitic, anti-inflammatory, and antihypertensive properties. Some thiophene derivatives have found their way into the market as pharmaceuticals like Cefoxitin, Cephalothin, Cephaloridine, Temocillin, tinoridine, tiaprofenic acid, tenoxicam, suproprofen, and Raltitrexed. The use of thiophene derivatives extends beyond medicinal applications to organic materials, agrochemicals, flavors, and dyes, highlighting their versatility in chemical synthesis and applications (Xuan, 2020).
Chemical Chaperone Properties
Recent literature has explored the effects of thiophene derivatives as low-molecular-weight chemical chaperones. These compounds, through their chemical chaperone activity, prevent misfolded protein aggregation and alleviate endoplasmic reticulum (ER) stress. Misfolded protein accumulation in the ER can lead to various cellular and organ pathologies. Thiophene derivatives, by aiding protein folding in the ER, attenuate the unfolded protein response (UPR) activation, potentially alleviating various pathologies. This capacity for maintaining protein homeostasis (proteostasis) makes thiophene derivatives promising candidates for therapeutic applications across a range of diseases where protein misfolding plays a critical role (Kolb et al., 2015).
Anticancer Potential
Thiophene derivatives are also recognized for their potential anticancer activities. The Knoevenagel condensation reaction, a cornerstone in organic synthesis, has been employed to generate a library of compounds based on thiophene derivatives, targeting various cancer mechanisms. These compounds have shown remarkable anticancer activity across a range of concentrations, indicating the significance of thiophene structures in the development of new anticancer agents. The structural versatility of thiophene derivatives allows for targeted actions against different cancer types, making them a valuable asset in oncology research and drug development (Tokala, Bora, & Shankaraiah, 2022).
Mechanism of Action
Target of Action
Thiophene-based analogs, such as 4-Ethyl-5-(4-methylphenyl)thiophene-2-carboxylic acid, have been studied by a growing number of scientists as potential biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . .
Mode of Action
Thiophene derivatives are known to exhibit a variety of pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties . The interaction of this compound with its targets and the resulting changes would depend on the specific biological context.
Biochemical Pathways
Thiophene derivatives are known to interact with a variety of biological pathways due to their diverse pharmacological properties . The downstream effects of these interactions would depend on the specific biological context and the primary targets of the compound.
Result of Action
Given the diverse pharmacological properties of thiophene derivatives, it can be inferred that the compound may have a wide range of potential effects .
properties
IUPAC Name |
4-ethyl-5-(4-methylphenyl)thiophene-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14O2S/c1-3-10-8-12(14(15)16)17-13(10)11-6-4-9(2)5-7-11/h4-8H,3H2,1-2H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUUFNHKWKCKRDQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(SC(=C1)C(=O)O)C2=CC=C(C=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
869950-31-2 |
Source


|
| Record name | 4-ethyl-5-(4-methylphenyl)thiophene-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(Tert-butoxy)carbonyl]pyrazine-2-carboxylic acid](/img/structure/B2495223.png)








![2-[(2,4-Difluorobenzyl)amino]-2-oxoethyl 1,3-benzodioxole-5-carboxylate](/img/structure/B2495235.png)
![N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-3,4,5-trimethoxybenzamide](/img/structure/B2495238.png)
![N-[2-(4-chlorophenyl)ethyl]-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2495242.png)

![2-[(2-Ethoxybenzyl)amino]ethanol hydrochloride](/img/structure/B2495245.png)